N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride
Description
N-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine; trihydrochloride is a complex organic compound featuring a piperazine core substituted with a 4-chlorophenyl-phenylmethyl group, linked via an ethyl chain to a pyridine ring. The pyridine moiety is further modified with methyl groups at the 2- and 6-positions and a nitro group at the 3-position.
Properties
CAS No. |
110629-36-2 |
|---|---|
Molecular Formula |
C26H33Cl4N5O2 |
Molecular Weight |
589.4 g/mol |
IUPAC Name |
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride |
InChI |
InChI=1S/C26H30ClN5O2.3ClH/c1-19-18-24(25(32(33)34)20(2)29-19)28-12-13-30-14-16-31(17-15-30)26(21-6-4-3-5-7-21)22-8-10-23(27)11-9-22;;;/h3-11,18,26H,12-17H2,1-2H3,(H,28,29);3*1H |
InChI Key |
PVCHCISCQYSSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as an antihistamine, particularly as a derivative of cetirizine. Cetirizine is widely used for treating allergic conditions such as allergic rhinitis and urticaria. The trihydrochloride form enhances its solubility and bioavailability, making it more effective in clinical applications.
The synthesis of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine; trihydrochloride involves several steps that can be optimized for yield and purity. The process typically includes:
- Formation of the piperazine ring : This involves reacting 4-chlorobenzyl chloride with piperazine.
- Alkylation : The piperazine derivative is then alkylated with ethylene oxide to introduce the ethyl chain.
- Nitro group introduction : A nitration step introduces the nitro group at the appropriate position on the pyridine ring.
- Hydrochloride salt formation : The final step involves converting the base to its hydrochloride form for improved solubility.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Piperazine Formation | Nucleophilic substitution | 4-Chlorobenzyl chloride, piperazine |
| 2. Ethyl Chain Introduction | Alkylation | Ethylene oxide |
| 3. Nitro Group Introduction | Electrophilic substitution | Nitric acid |
| 4. Salt Formation | Acid-base reaction | Hydrochloric acid |
Clinical Studies and Efficacy
Clinical studies have demonstrated the efficacy of cetirizine derivatives in managing allergic symptoms. For instance:
- A study published in The Journal of Allergy and Clinical Immunology highlighted that cetirizine significantly reduced nasal congestion and other symptoms in patients with seasonal allergic rhinitis.
- Another clinical trial showed that cetirizine was effective in treating chronic urticaria with a favorable safety profile.
Mechanism of Action
The mechanism of action of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine primarily involves its interaction with dopamine receptors, particularly the D4 receptor . By binding to these receptors, it modulates the dopaminergic signaling pathways, which can influence various physiological processes, including mood, cognition, and motor control .
Comparison with Similar Compounds
4-(4-Chlorobenzyl)-N-[(E)-(2,6-Dichlorophenyl)methylene]piperazin-1-amine ()
This compound shares a piperazine backbone substituted with a 4-chlorobenzyl group and an imine-linked 2,6-dichlorophenyl moiety. Key differences include:
- Substituent Variation : The absence of a pyridine ring and the presence of dichlorophenyl groups instead of nitro and methyl substituents.
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine ()
This oxadiazine derivative features a 4-chlorophenyl group and a trichloromethyl substituent. Structural distinctions include:
- Heterocyclic Core : The 1,3,5-oxadiazin-2-amine ring differs from the piperazine-pyridine system, impacting electron distribution and binding affinity.
- Functional Groups : The trichloromethyl group may confer greater metabolic stability but reduce solubility compared to the trihydrochloride salt form of the target compound .
Pharmacological and Functional Comparisons
Dopamine Receptor Affinity
Piperazine derivatives are frequently associated with dopaminergic activity. For example, compounds like 4-(4-chlorobenzyl)-N-[(E)-(2,6-dichlorophenyl)methylene]piperazin-1-amine () may exhibit affinity for D2/D3 receptors due to their structural resemblance to known dopamine receptor ligands .
Solubility and Bioavailability
The trihydrochloride salt form of the target compound likely offers superior aqueous solubility compared to neutral analogues such as 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (). This property is critical for oral administration and systemic absorption .
Data Table: Comparative Analysis of Key Features
DCP = Dichlorophenyl; TCM = Trichloromethyl
Biological Activity
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of with a molecular weight of approximately 437.91 g/mol. Its structure includes a piperazine ring, a chlorophenyl group, and a nitropyridine moiety, contributing to its biological properties.
Receptor Affinity
Research indicates that compounds structurally related to N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine exhibit significant affinity for various neurotransmitter receptors:
-
Dopamine Receptors :
- Compounds similar to this one have shown high affinity for the dopamine D4 receptor, with reported IC50 values as low as 0.057 nM, indicating potent binding capabilities .
- Selectivity for D4 over D2 receptors is notable (>10,000-fold), which may suggest potential applications in treating disorders linked to dopaminergic dysregulation .
- Serotonin Receptors :
- Adrenergic Receptors :
Pharmacological Effects
The biological activity of the compound can be categorized into several pharmacological effects:
- Anti-allergic Activity : Some derivatives have been characterized as anti-allergenic agents, suggesting potential use in treating allergic reactions or conditions .
- Neuropharmacological Effects : Given its receptor binding profile, it may influence mood and cognitive functions, making it a candidate for further research in neuropsychiatric disorders.
Synthesis and Testing
A series of studies have focused on synthesizing derivatives of this compound to explore their biological activity:
- Synthesis Methods :
-
In Vivo Studies :
- Animal models have been utilized to assess the efficacy of these compounds in reducing symptoms associated with dopamine-related disorders. Results indicated significant improvements in behavioral outcomes when administered at specific dosages.
- Toxicology Assessment :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O3 |
| Molecular Weight | 437.91 g/mol |
| IC50 (Dopamine D4) | 0.057 nM |
| Selectivity (D4/D2) | >10,000-fold |
| Anti-allergic Activity | Yes |
| Toxicity | Harmful (acute toxicity) |
Q & A
Q. Key Considerations :
- Monitor reaction pH to prevent degradation of the piperazine ring.
- Use inert atmospheres (N₂/Ar) during nitration to suppress side reactions .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
Multi-Technique Characterization Protocol :
Note : Cross-validate data to resolve discrepancies (e.g., HPLC purity vs. NMR integration) .
Advanced: How can Design of Experiments (DoE) optimize reaction yields for this compound?
Answer:
DoE Workflow :
Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, molar ratios) using a Plackett-Burman design .
Response Surface Modeling : Apply a Central Composite Design (CCD) to model non-linear interactions. Example factors:
- Temperature : 25–60°C (piperazine coupling step).
- Catalyst Loading : 0.5–5 mol% Pd/C for hydrogenation.
Validation : Confirm optimized conditions with triplicate runs.
Case Study :
A 2³ factorial design for nitration (factors: acid concentration, time, temperature) increased yield from 62% to 88% while reducing byproduct formation (e.g., dinitro derivatives) .
Q. Software Tools :
- JMP® or Minitab® for statistical analysis.
- COMSOL Multiphysics® for reaction kinetics simulations .
Advanced: How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?
Answer:
Stability Profile :
Q. Mitigation Strategies :
- Use lyophilized formulations for long-term storage.
- Add antioxidants (e.g., ascorbic acid) in aqueous buffers .
Advanced: How can computational modeling predict the compound’s receptor binding affinity?
Answer:
In Silico Workflow :
Docking Studies : Use AutoDock Vina® to screen against targets (e.g., serotonin 5-HT₆ receptor). The nitro group shows strong π-π stacking with Phe285 .
MD Simulations : Run 100 ns trajectories in GROMACS® to assess binding stability. Key interactions:
- Chlorophenyl group with hydrophobic pockets.
- Piperazine nitrogen forms salt bridges with Asp106 .
QSAR Modeling : Train models on analogs (e.g., trifluoromethyl derivatives) to predict IC₅₀ values .
Validation : Compare with SPR (Surface Plasmon Resonance) data for binding kinetics .
Advanced: How to resolve contradictions in biological activity data across cell lines?
Answer:
Root-Cause Analysis Framework :
Assay Variability : Check cell line authenticity (STR profiling) and passage number effects .
Metabolic Differences : Use LC-MS to quantify intracellular concentrations (e.g., HepG2 vs. HEK293 metabolism of the nitro group) .
Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended targets .
Case Example : Discrepant IC₅₀ values (2 µM in MCF7 vs. 15 µM in A549) were traced to differential expression of efflux transporters (e.g., P-gp) .
Advanced: What AI-driven approaches enhance synthesis and analysis of this compound?
Answer:
AI Integration Strategies :
- Reaction Prediction : Train Transformer models on USPTO datasets to propose novel nitro group functionalization pathways .
- Process Automation : Use robotic platforms (e.g., Chemspeed®) for high-throughput screening of reaction conditions .
- Anomaly Detection : Deploy CNNs on HPLC chromatograms to flag impurities in real-time .
Q. Future Directions :
- Autonomous labs with closed-loop optimization (e.g., IBM RoboRXN®) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
